molecular formula C62H100Br2N2O2 B12933556 6,6'-Dibromo-1,1'-bis(3-decyltridecyl)-[3,3'-biindolinylidene]-2,2'-dione

6,6'-Dibromo-1,1'-bis(3-decyltridecyl)-[3,3'-biindolinylidene]-2,2'-dione

Cat. No.: B12933556
M. Wt: 1065.3 g/mol
InChI Key: SRJPKVOZZQYJBQ-BCLHHTJESA-N
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Description

6,6’-Dibromo-1,1’-bis(3-decyltridecyl)-[3,3’-biindolinylidene]-2,2’-dione is a complex organic compound with a unique structure that includes bromine atoms and long alkyl chains

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6’-Dibromo-1,1’-bis(3-decyltridecyl)-[3,3’-biindolinylidene]-2,2’-dione typically involves the bromination of a precursor biindolinylidene compound. The reaction conditions often include the use of bromine or a brominating agent in an organic solvent under controlled temperature and time conditions to ensure selective bromination at the desired positions.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions using automated reactors to control the reaction parameters precisely. The process would include purification steps such as recrystallization or chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6,6’-Dibromo-1,1’-bis(3-decyltridecyl)-[3,3’-biindolinylidene]-2,2’-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify its electronic properties.

    Reduction: Reduction reactions can be used to remove the bromine atoms or to alter the compound’s structure.

    Substitution: The bromine atoms can be substituted with other groups, such as alkyl or aryl groups, to create derivatives with different properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium alkoxides or Grignard reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can produce a variety of derivatives with different substituents.

Scientific Research Applications

6,6’-Dibromo-1,1’-bis(3-decyltridecyl)-[3,3’-biindolinylidene]-2,2’-dione has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and materials with unique electronic properties.

    Medicine: Research is ongoing to explore its potential use in medical applications, including as a component in drug delivery systems or as a therapeutic agent.

    Industry: The compound’s electronic properties make it suitable for use in organic electronics, such as organic photovoltaics (OPVs) and organic thin-film transistors (OTFTs).

Mechanism of Action

The mechanism by which 6,6’-Dibromo-1,1’-bis(3-decyltridecyl)-[3,3’-biindolinylidene]-2,2’-dione exerts its effects depends on its specific application. In electronic applications, its unique structure allows for efficient charge transport and light absorption. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects.

Comparison with Similar Compounds

Similar Compounds

  • 6,6’-Dibromo-1,1’-bis(2-decyldodecyl)-[3,3’-biindolinylidene]-2,2’-dione
  • 6,6’-Dibromo-1,1’-bis(4-decyltetradecyl)-[3,3’-biindolinylidene]-2,2’-dione

Uniqueness

6,6’-Dibromo-1,1’-bis(3-decyltridecyl)-[3,3’-biindolinylidene]-2,2’-dione is unique due to its specific alkyl chain length and the position of the bromine atoms. These structural features can significantly influence its electronic properties and reactivity, making it distinct from other similar compounds.

Properties

Molecular Formula

C62H100Br2N2O2

Molecular Weight

1065.3 g/mol

IUPAC Name

(3E)-6-bromo-3-[6-bromo-1-(3-decyltridecyl)-2-oxoindol-3-ylidene]-1-(3-decyltridecyl)indol-2-one

InChI

InChI=1S/C62H100Br2N2O2/c1-5-9-13-17-21-25-29-33-37-51(38-34-30-26-22-18-14-10-6-2)45-47-65-57-49-53(63)41-43-55(57)59(61(65)67)60-56-44-42-54(64)50-58(56)66(62(60)68)48-46-52(39-35-31-27-23-19-15-11-7-3)40-36-32-28-24-20-16-12-8-4/h41-44,49-52H,5-40,45-48H2,1-4H3/b60-59+

InChI Key

SRJPKVOZZQYJBQ-BCLHHTJESA-N

Isomeric SMILES

CCCCCCCCCCC(CCCCCCCCCC)CCN1C2=C(C=CC(=C2)Br)/C(=C\3/C4=C(C=C(C=C4)Br)N(C3=O)CCC(CCCCCCCCCC)CCCCCCCCCC)/C1=O

Canonical SMILES

CCCCCCCCCCC(CCCCCCCCCC)CCN1C2=C(C=CC(=C2)Br)C(=C3C4=C(C=C(C=C4)Br)N(C3=O)CCC(CCCCCCCCCC)CCCCCCCCCC)C1=O

Origin of Product

United States

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